molecular formula C14H24BrNO2 B2996386 Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2303363-64-4

Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2996386
CAS No.: 2303363-64-4
M. Wt: 318.255
InChI Key: SJSPUJFVVWUEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic organic compound intended for use as a key synthetic intermediate and building block in pharmaceutical research and development. This molecule features a 7-azaspiro[3.5]nonane core, a valuable scaffold that mimics saturated nitrogen heterocycles like pyrrolidine but offers improved three-dimensionality and potentially superior physicochemical properties, such as enhanced aqueous solubility and metabolic stability . The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective deprotection and further functionalization downstream in a synthetic sequence . The bromomethyl substituent at the 9-position is a reactive handle that enables a wide range of transformations, most notably metal-catalyzed cross-couplings (e.g., Suzuki, Negishi) and nucleophilic substitutions (e.g., with amines, thiols, or cyanide) to introduce diverse structural motifs onto the spirocyclic framework . Compounds containing the 7-azaspiro[3.5]nonane structure are recognized in the industry as advanced, sp 3 -enriched building blocks for lead-oriented synthesis, helping to escape "flatland" in medicinal chemistry and explore novel chemical space . Researchers can leverage this bromomethyl derivative to generate targeted libraries for high-throughput screening or to optimize lead compounds in drug discovery projects, particularly those targeting central nervous system (CNS) disorders, as related spirocyclic structures have demonstrated good blood-brain barrier (BBB) permeability in predictive models . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety Notice: This chemical is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions, utilizing personal protective equipment and operating within a certified fume hood.

Properties

IUPAC Name

tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-8-7-14(5-4-6-14)11(9-15)10-16/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPUJFVVWUEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 7-azaspiro[3.5]nonane with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the bromomethyl group to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as sodium hydride or potassium carbonate.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents, often with the addition of a phase transfer catalyst.

Major Products

    Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Reduction: Produces the corresponding alcohol.

    Oxidation: Results in the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₂₂BrNO₂ (based on structural analogs like tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) .
  • Molecular Weight : ~304.23 g/mol .
  • CAS Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) have CAS 1225276-07-2 .
  • Reactivity : The bromomethyl group facilitates alkylation or displacement reactions, making it valuable for derivatization .

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Bromomethyl at C9, Boc at N7 C₁₃H₂₂BrNO₂ 304.23 Alkylation reactions, CNS drug intermediates
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Oxo at C2, Boc at N7 C₁₃H₂₁NO₃ 239.31 Peptidomimetics, protease inhibitors
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Bromo at C2, Boc at N7 C₁₃H₂₂BrNO₂ 304.23 Suzuki coupling, cross-coupling reactions
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Amino at C2, Boc at N7 C₁₂H₂₂N₂O₂ 226.32 Amine-based drug scaffolds
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Hydroxy at C2, Boc at N7 C₁₂H₂₁NO₃ 227.30 Chiral auxiliaries, hydroxylation studies
Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate Oxo at C1, Boc at N7 C₁₂H₂₀N₂O₃ 240.30 Dual-action enzyme inhibitors

Structural and Reactivity Differences

Substituent Position and Functionality: The bromomethyl group at C9 in the target compound distinguishes it from analogs like tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, where bromine is at C2. This positional variance affects regioselectivity in reactions . Amino and hydroxy derivatives (e.g., tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) serve as nucleophiles or hydrogen-bond donors, enabling peptide coupling or chiral synthesis .

Reactivity Profiles :

  • The bromomethyl group in the target compound undergoes nucleophilic substitution more readily than bromo-substituted analogs due to the methylene spacer, which reduces steric hindrance .
  • Oxo and hydroxy derivatives exhibit lower electrophilicity but higher stability, making them suitable for prolonged storage and iterative synthesis .

Physicochemical Properties

  • Solubility: Bromine-containing analogs (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) are less polar and more lipophilic than oxo or hydroxy derivatives, influencing their bioavailability and blood-brain barrier penetration .
  • Stability: Boc-protected spirocycles (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) are stable under acidic conditions but susceptible to deprotection via trifluoroacetic acid (TFA), a trait exploited in peptide synthesis .

Biological Activity

Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a unique spirocyclic structure characterized by the presence of a bromomethyl group, which enhances its reactivity. The synthesis typically involves the reaction of 7-azaspiro[3.5]nonane with tert-butyl bromoacetate in the presence of a base like potassium carbonate, often conducted in solvents such as acetonitrile.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1Nucleophilic Substitution7-azaspiro[3.5]nonane, tert-butyl bromoacetateBase (K2CO3), solvent (acetonitrile)
2ReductionLithium aluminum hydrideControlled environment
3OxidationPotassium permanganateAqueous medium

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. This mechanism suggests its role as a pharmacophore in drug design .

Potential Therapeutic Applications

Research indicates that this compound may exhibit various therapeutic properties:

  • Antimicrobial Activity : Studies have suggested that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary investigations indicate potential efficacy against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor for enzymes involved in metabolic pathways, making it a candidate for drug development against metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Inhibition of Chemokine Receptors : A related compound demonstrated the ability to regulate chemokine receptors CCR3 and CCR5, suggesting applications in treating HIV and inflammatory diseases .
  • Screening Assays : Research involving screening assays for Type III secretion system inhibitors indicated that compounds similar to this compound could effectively reduce pathogen virulence factors in bacterial infections .
  • Structure-Based Drug Design : Recent studies have employed structure-based approaches to optimize derivatives of this compound for enhanced potency against specific biological targets, including dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.